

An In-depth Technical Guide to Isobenzan (CAS Number: 297-78-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobenzan*

Cat. No.: *B166222*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organochlorine insecticide **Isobenzan**, focusing on its chemical properties, toxicological profile, and mechanism of action. The information is presented to support research and development activities related to this compound.

Chemical and Physical Properties

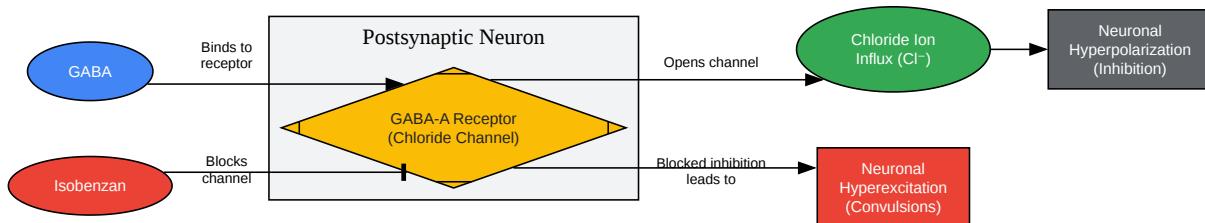
Isobenzan is a solid, crystalline substance with low volatility. It is practically insoluble in water but soluble in many organic solvents.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Isobenzan**

Property	Value	Reference(s)
CAS Number	297-78-9	[2] [3]
Molecular Formula	C ₉ H ₄ Cl ₈ O	[2] [4]
Molecular Weight	411.75 g/mol	[2] [3]
IUPAC Name	1,3,4,5,6,7,8,8-Octachloro-1,3,3a,4,7,7a-hexahydro-4,7-methanoisobenzofuran	[1] [2]
Synonyms	Telodrin, Omtan, SD 4402, WL 1650	[2]
Appearance	Whitish to light-brown crystalline powder	[1] [2]
Melting Point	120-122 °C (248-252 °F)	[2]
Water Solubility	Approximately 0.1 mg/L at 20 °C	[2]
logP (Octanol-Water Partition Coefficient)	4.51 (Estimated)	[2]
Vapor Pressure	1 x 10 ⁻⁵ mmHg at 25 °C	[2]
Density	1.87 g/cm ³	[1]

Toxicological Profile

Isobenzan is a highly toxic compound, and its use as a pesticide has been discontinued.[\[1\]](#) It is classified as an extremely hazardous substance.[\[1\]](#) The primary toxic effects are on the central nervous system.[\[5\]](#) A summary of its acute toxicity values is provided in Table 2.


Table 2: Acute Toxicity of **Isobenzan**

Species	Route of Administration	LD ₅₀ (mg/kg)	Reference(s)
Rat	Intravenous (i.v.)	1.8	[3]
Rat	Oral	3	[2]
Rat	Dermal	12	[2]

Mechanism of Action: GABA-A Receptor Antagonism

The primary mechanism of **Isobenzan**'s neurotoxicity is its action as a non-competitive antagonist of the γ -aminobutyric acid (GABA) type A (GABA-A) receptor. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.

Isobenzan is thought to bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the flow of chloride ions. This inhibition of the inhibitory GABAergic signaling results in hyperexcitation of the central nervous system, leading to symptoms such as tremors, convulsions, and in severe cases, death.

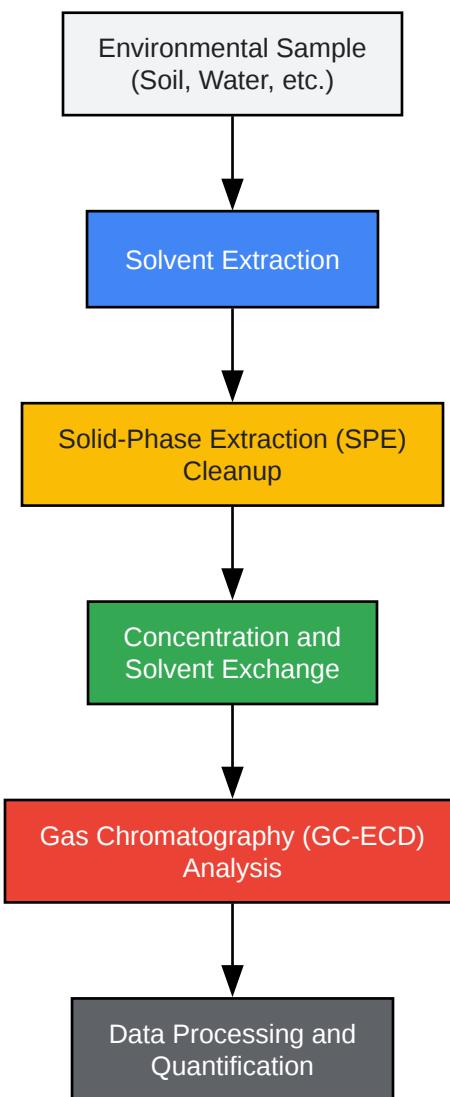
[Click to download full resolution via product page](#)

Mechanism of **Isobenzan**'s antagonism of the GABA-A receptor.

Experimental Protocols

This protocol outlines a general procedure for the determination of **Isobenzan** residues in environmental samples (e.g., soil, water).

1. Sample Preparation:


- Soil/Sediment: Extraction with a non-polar solvent such as a hexane/acetone mixture, followed by cleanup using solid-phase extraction (SPE) with Florisil or silica gel to remove interfering substances.
- Water: Liquid-liquid extraction with a solvent like dichloromethane, followed by concentration and solvent exchange to hexane.

2. Gas Chromatographic Conditions (Suggested):

- Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like **Isobenzan**.
- Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating organochlorine pesticides.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 1 minute.
 - Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes.
 - Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.
 - (Note: This program should be optimized for the specific instrument and sample matrix).

3. Quantification:

- External standard calibration using certified **Isobenzan** reference standards. A multi-point calibration curve should be generated to ensure linearity.

[Click to download full resolution via product page](#)

Experimental workflow for **Isobenzan** residue analysis.

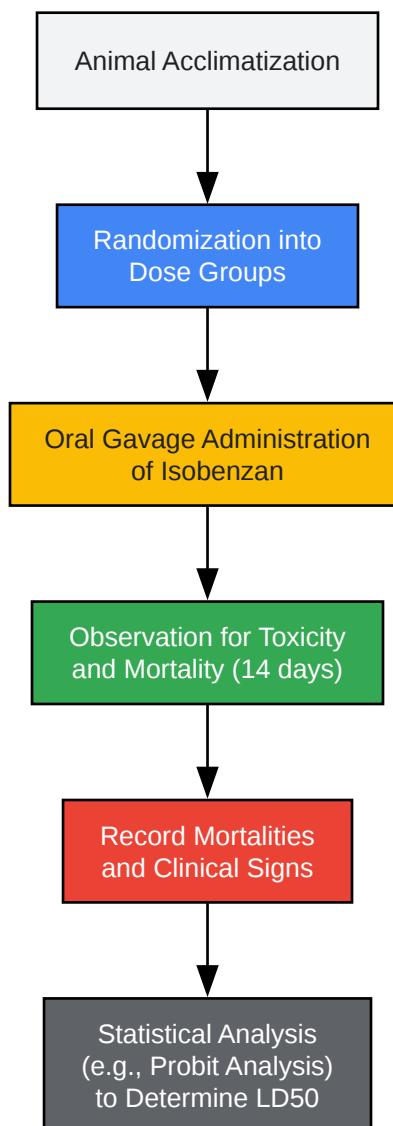
This protocol provides a general guideline for determining the acute oral lethal dose (LD_{50}) of **Isobenzan** in rats.

1. Animals:

- Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), of a single sex, are used. Animals are acclimatized to the laboratory conditions for at least 5 days prior to the

experiment.

2. Dose Preparation and Administration:


- **Isobenzan** is dissolved or suspended in a suitable vehicle (e.g., corn oil).
- A range of doses is administered orally by gavage to different groups of animals (typically 5-10 animals per group). A control group receives the vehicle only.

3. Observation:

- Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in behavior, appearance, and body weight.

4. Data Analysis:

- The number of mortalities in each dose group is recorded.
- The LD₅₀ value and its 95% confidence limits are calculated using a recognized statistical method, such as probit analysis.

[Click to download full resolution via product page](#)

Workflow for an acute oral toxicity (LD50) study.

This protocol describes a competitive radioligand binding assay to assess the interaction of **Isobenzan** with the GABA-A receptor.

1. Membrane Preparation:

- Rat whole brain or specific brain regions (e.g., cortex, cerebellum) are homogenized in ice-cold buffer.

- The homogenate is centrifuged to pellet the membranes, which are then washed multiple times to remove endogenous GABA. The final pellet is resuspended in assay buffer.

2. Binding Assay:

- The assay is typically performed in microcentrifuge tubes or a 96-well plate.
- Total Binding: Membrane preparation is incubated with a radiolabeled GABA-A receptor agonist, such as [³H]muscimol.[\[6\]](#)
- Non-specific Binding: Same as total binding, but in the presence of a high concentration of a non-labeled GABA-A receptor agonist (e.g., GABA) to saturate the specific binding sites.
- Competitive Binding: Membrane preparation is incubated with the radioligand and varying concentrations of **Isobenzan**.

3. Incubation and Termination:

- The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4 °C).
- The binding is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer.

4. Quantification:

- The radioactivity retained on the filters is measured by liquid scintillation counting.

5. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.
- The concentration of **Isobenzan** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis of the competition curve.

This protocol outlines a general approach for investigating the metabolism of **Isobenzan** in rats.

1. Radiolabeling:

- For ease of tracking, **Isobenzan** can be synthesized with a radioactive label, typically ^{14}C .

2. Animal Dosing and Sample Collection:

- A single dose of radiolabeled **Isobenzan** is administered to rats (e.g., orally or intravenously).
- The animals are housed in metabolism cages that allow for the separate collection of urine and feces over a period of several days. Blood samples can also be collected at various time points.

3. Sample Analysis:

- The total radioactivity in urine, feces, and blood is determined by liquid scintillation counting to assess the extent of absorption and excretion.
- Urine and fecal extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and its metabolites.

4. Metabolite Identification:

- The structure of the metabolites can be elucidated by comparing their chromatographic and mass spectral properties to those of synthesized reference standards. The primary metabolite of **Isobenzan** is expected to be **isobenzan** lactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isobenzan - Wikipedia [en.wikipedia.org]

- 2. Isobenzan | C9H4Cl8O | CID 9271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isobenzan [drugfuture.com]
- 4. Isobenzan [webbook.nist.gov]
- 5. Isobenzan (Ref: ENT 25545) [sitem.herts.ac.uk]
- 6. Characterization of GABA Receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isobenzan (CAS Number: 297-78-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166222#isobenzan-cas-number-297-78-9-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com